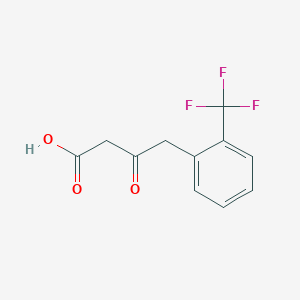

3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid

Description

Properties

IUPAC Name |

3-oxo-4-[2-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17/h1-4H,5-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCORBYXOMPRSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route via Nucleophilic Addition and Hydrolysis (Patented Method)

This method, detailed in a Chinese patent, involves a multi-step process starting from readily available reagents to produce the target compound with high yield and purity.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2,4,5-Trifluorophenylacetonitrile, α-Bromoethyl acetate, Zinc in tetrahydrofuran (THF) | Nucleophilic substitution leading to the formation of ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate |

| 2 | Sodium hydroxide solution | Hydrolysis of the ester to the corresponding acid |

| 3 | Dilute hydrochloric acid | Acidification to precipitate the final 3-oxo-4-(2-trifluoromethylphenyl)butanoic acid |

- Utilizes inexpensive, accessible raw materials

- Produces minimal waste, environmentally friendly

- Suitable for industrial scale production

- The process leverages the nucleophilic character of the nitrile and ester intermediates for efficient ring construction.

- The hydrolysis step ensures high purity of the acid product.

Synthesis via Friedel-Crafts Acylation and Oxidation (Organic Synthesis Approach)

This approach involves the formation of the aromatic ketone via Friedel-Crafts acylation, followed by oxidation to the corresponding acid.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Trifluoromethylbenzoyl chloride, Aluminum chloride (AlCl₃), suitable solvent (e.g., dichloromethane) | Friedel-Crafts acylation of a suitable aromatic precursor to form the ketone intermediate |

| 2 | Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) | Oxidation of the methyl or alkyl side chain to the carboxylic acid |

- Well-established classical organic synthesis route

- High selectivity and yield under optimized conditions

- The acylation step is highly regioselective, favoring the para position of the phenyl ring.

- Oxidation conditions are optimized to prevent over-oxidation or degradation.

Alternative Route via Decarboxylation of Precursors

This route involves synthesizing a suitable β-keto acid precursor, which upon decarboxylation yields the target acid.

- Condensation of trifluoromethyl-substituted aromatic ketones with malonic acid derivatives

- Thermal decarboxylation to afford the desired compound

- Potential for stereoselective synthesis

- Flexibility in introducing functional group modifications

Research Findings and Notes

- The patent method (CN102320957B) demonstrates an industrially viable process emphasizing cost-effectiveness and environmental friendliness, utilizing cheap raw materials like nitriles and zinc.

- Classical organic synthesis routes, such as Friedel-Crafts acylation, are well-documented and adaptable for laboratory and small-scale production.

- The choice of method depends on the desired scale, purity, and specific functionalization needs.

- Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Hydroxy derivatives.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the synthesis of pharmaceuticals.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized as a herbicide in agriculture to control weed growth.

Mechanism of Action

The mechanism of action of 3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid involves:

Molecular Targets: The compound targets specific enzymes and proteins in plants, inhibiting their growth and leading to weed control.

Pathways Involved: It interferes with the biosynthesis of essential amino acids and proteins in plants, ultimately causing their death.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Pharmaceutical Utility: Fluorinated β-keto acids like 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid are optimized for enzymatic cascades (e.g., transaminase/esterase reactions) due to their balanced reactivity and stability .

- Synthetic Challenges : Ortho-substituted CF₃ groups complicate synthesis due to steric hindrance, requiring tailored catalysts or enzymatic methods .

- Environmental Behavior: Fluorinated acids exhibit lower volatility and slower atmospheric degradation compared to non-fluorinated analogs, necessitating specialized disposal protocols .

Biological Activity

3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid is a compound of interest in medicinal chemistry due to its unique trifluoromethyl group, which enhances biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- A ketone functional group

- A butanoic acid backbone

- A trifluoromethyl group attached to a phenyl ring

This trifluoromethyl group is known for increasing lipophilicity and altering the electronic properties of the molecule, which can enhance interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Studies indicate that the trifluoromethyl group facilitates stronger binding interactions with enzymes and receptors, potentially leading to increased potency in biological assays.

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity against several targets:

- Cholinesterases : Inhibition studies have shown that the compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation.

- Cyclooxygenase Enzymes : The compound has been evaluated for its inhibitory effects on COX-1 and COX-2 enzymes, which play a role in inflammation and pain pathways.

Data Table: Biological Activity Summary

| Biological Target | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Inhibition | 10.4 | |

| Butyrylcholinesterase | Inhibition | 7.7 | |

| Cyclooxygenase-2 | Inhibition | Moderate | |

| Lipoxygenase-5 | Inhibition | Moderate |

Case Study 1: Anticancer Activity

In a recent study, this compound was evaluated for cytotoxic effects against breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting potential use as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 3-Oxo-4-(2-trifluoromethylphenyl)butanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via Friedel-Crafts acylation or Michael-type addition reactions. For example, (E)-4-aryl-4-oxo-2-butenoic acids (precursors) are prepared using maleic anhydride and aryl substrates under acidic conditions. Thioglycolic acid can then be added via Michael addition to form thioether derivatives . Reaction optimization requires pH control (e.g., pH 8.0–9.5 for enzymatic steps) and temperature modulation (e.g., 60–65°C for transaminase activity) to achieve >99% enantiomeric excess (e.e.) in downstream intermediates . Purity is validated using HPLC with chiral columns and NMR for structural confirmation.

Q. How does the trifluoromethyl group influence the compound’s reactivity and stability in aqueous vs. organic solvents?

Methodological Answer: The electron-withdrawing trifluoromethyl group enhances stability against nucleophilic attack but reduces solubility in polar solvents. Computational studies (e.g., DFT) predict increased electrophilicity at the ketone moiety, favoring nucleophilic additions. Experimentally, stability in aqueous buffers (pH 7–9) is confirmed via UV-Vis spectroscopy, while degradation kinetics in organic solvents (e.g., DMSO) are monitored using LC-MS .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- NMR (¹H/¹³C/¹⁹F): Assigns structural features, including fluorine coupling patterns and keto-enol tautomerism.

- HPLC-MS: Quantifies purity and detects byproducts (e.g., β-keto ester intermediates).

- X-ray crystallography: Resolves stereochemistry in crystalline derivatives (e.g., transaminase-bound intermediates) .

- IR spectroscopy: Identifies carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can enantioselective synthesis of β-amino acid derivatives from this compound be optimized using biocatalysts?

Methodological Answer: The TR2E2 PluriZyme, a bifunctional transaminase-hydrolase, converts β-keto esters to β-amino acids with >99% e.e. . Key parameters:

- Substrate engineering: Use methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate for enhanced enzyme-substrate compatibility.

- Cascade reaction design: Combine hydrolytic and transaminase sites in a single reactor to minimize intermediate isolation.

- Kinetic resolution: Monitor reaction progress via chiral HPLC to identify enantiomeric excess thresholds.

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular docking (AutoDock/Vina): Simulate binding to transaminase active sites, focusing on hydrogen bonds with catalytic lysine residues .

- MD simulations (GROMACS): Assess stability of enzyme-ligand complexes under physiological conditions (e.g., 310 K, 1 atm).

- QSAR models: Correlate substituent effects (e.g., fluorine position) with inhibitory activity using regression analysis .

Q. How do contradictory data on catalytic efficiency in transaminase-mediated reactions arise, and how can they be resolved?

Methodological Answer: Contradictions often stem from:

- Substrate specificity: Fluorine substitution patterns (e.g., 2-trifluoromethyl vs. 2,4,5-trifluorophenyl) alter steric and electronic enzyme interactions .

- pH dependence: Activity peaks at pH 8.0–9.5 due to protonation states of catalytic residues.

Resolution: - Site-directed mutagenesis: Modify residues (e.g., Asp248 in TR2E2) to enhance substrate flexibility.

- Isothermal titration calorimetry (ITC): Quantify binding affinities under varying pH and ionic strengths .

Q. What strategies mitigate racemization during the synthesis of chiral intermediates from this compound?

Methodological Answer:

- Low-temperature reactions: Perform Michael additions at –20°C to slow keto-enol tautomerization.

- Enantioselective catalysis: Use (R)-selective transaminases or organocatalysts (e.g., proline derivatives) to bias stereochemistry .

- In situ monitoring: Track racemization via circular dichroism (CD) spectroscopy or chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.